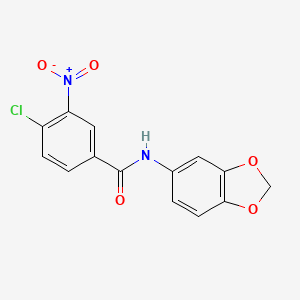

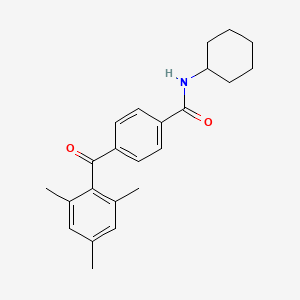

4-(acetylamino)-N,N-diethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, a compound’s description includes its IUPAC name, common names, and its class or family of compounds. For example, a similar compound, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives .

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. For instance, 4-(acetylamino)phenyl]imidodisulfuryl difluoride is used for the synthesis of fluorosulfates and sulfamoyl fluorides .Scientific Research Applications

Organic Synthesis: Oxidizing Agent

4-(Acetylamino)-N,N-diethylbenzamide: has been utilized as an oxidizing agent in organic synthesis. It is particularly effective in the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones . This compound offers a non-heavy metal, colorimetric option for these conversions, providing a safer and environmentally friendly alternative to traditional oxidants.

Medicinal Chemistry: Antimicrobial Agent Synthesis

In the field of medicinal chemistry, derivatives of 4-(acetylamino)-N,N-diethylbenzamide have been synthesized for their antimicrobial properties. These compounds are part of a broader class of 1,2,4-triazole derivatives, which are known for their diverse applications in medicine and industry .

Chemical Safety: Replacement for Perchlorate Salts

The compound has been identified as a safer replacement for perchlorate salts in various chemical reactions. Perchlorate salts are known to be potentially explosive under certain conditions, and 4-(acetylamino)-N,N-diethylbenzamide provides a stable alternative without compromising the oxidizing properties .

Biopharmaceutical Delivery: Hydrogel Modification

This compound has been explored for its potential in modifying natural hydrogels for biopharmaceutical delivery. Hydrogels with 4-(acetylamino)-N,N-diethylbenzamide can improve drug release rates, protect drugs from external factors, and enhance their stability .

Environmental Chemistry: Aqueous Organic Chemistry

The use of 4-(acetylamino)-N,N-diethylbenzamide in aqueous media for organic reactions represents a shift towards more environmentally benign practices in chemistry. It allows for the oxidation of alcohols in water, reducing the need for harmful organic solvents .

Biochemistry: Histone Deacetylase Inhibition

Structurally related compounds have been studied for their role as inhibitors of histone deacetylases (HDACs), which are critical in gene expression control. Dysregulation of HDAC activity is implicated in various diseases, and inhibitors based on 4-(acetylamino)-N,N-diethylbenzamide could provide therapeutic benefits .

Mechanism of Action

Target of Action

A structurally similar compound, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, has been found to target neuraminidase in influenza b virus and influenza a virus .

Biochemical Pathways

This could lead to downstream effects such as the activation or inhibition of certain metabolic pathways .

Pharmacokinetics

A study on a similar compound, n-acetyldinaline, showed that it had a triexponential or biexponential elimination from plasma with a terminal half-life of 74 ± 25 hours .

Result of Action

A structurally similar compound, n-acetyldinaline, has been shown to have antitumor activity, suggesting that 4-(acetylamino)-n,n-diethylbenzamide may also have potential therapeutic effects .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of a compound .

properties

IUPAC Name |

4-acetamido-N,N-diethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-4-15(5-2)13(17)11-6-8-12(9-7-11)14-10(3)16/h6-9H,4-5H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAIAVRNWAMWJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetamido-N,N-diethylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

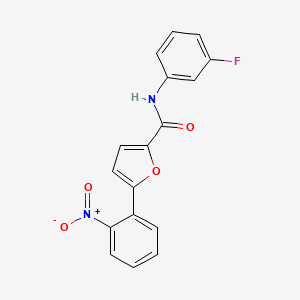

![4'-{[(5-methyl-2-furyl)methylene]amino}-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5717597.png)

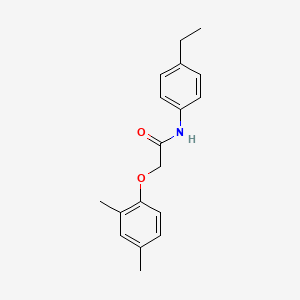

![1-(5-methyl-2-furyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5717605.png)

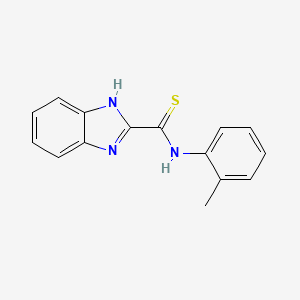

![N-(3-chloro-4-fluorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5717660.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5717665.png)